(E)-2,3-Dihydro-3-((3,4-dimethoxyphenyl)methylene)-4H-1-benzopyran-4-one (E)-2,3-Dihydro-3-((3,4-dimethoxyphenyl)methylene)-4H-1-benzopyran-4-one
Brand Name: Vulcanchem
CAS No.: 130688-86-7
VCID: VC21315814
InChI: InChI=1S/C18H16O4/c1-20-16-8-7-12(10-17(16)21-2)9-13-11-22-15-6-4-3-5-14(15)18(13)19/h3-10H,11H2,1-2H3/b13-9+
SMILES: COC1=C(C=C(C=C1)C=C2COC3=CC=CC=C3C2=O)OC
Molecular Formula: C18H16O4
Molecular Weight: 296.3 g/mol

(E)-2,3-Dihydro-3-((3,4-dimethoxyphenyl)methylene)-4H-1-benzopyran-4-one

CAS No.: 130688-86-7

Cat. No.: VC21315814

Molecular Formula: C18H16O4

Molecular Weight: 296.3 g/mol

* For research use only. Not for human or veterinary use.

(E)-2,3-Dihydro-3-((3,4-dimethoxyphenyl)methylene)-4H-1-benzopyran-4-one - 130688-86-7

Specification

CAS No. 130688-86-7
Molecular Formula C18H16O4
Molecular Weight 296.3 g/mol
IUPAC Name (3E)-3-[(3,4-dimethoxyphenyl)methylidene]chromen-4-one
Standard InChI InChI=1S/C18H16O4/c1-20-16-8-7-12(10-17(16)21-2)9-13-11-22-15-6-4-3-5-14(15)18(13)19/h3-10H,11H2,1-2H3/b13-9+
Standard InChI Key KNEFUOWBXSWAJV-UKTHLTGXSA-N
Isomeric SMILES COC1=C(C=C(C=C1)/C=C/2\COC3=CC=CC=C3C2=O)OC
SMILES COC1=C(C=C(C=C1)C=C2COC3=CC=CC=C3C2=O)OC
Canonical SMILES COC1=C(C=C(C=C1)C=C2COC3=CC=CC=C3C2=O)OC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator